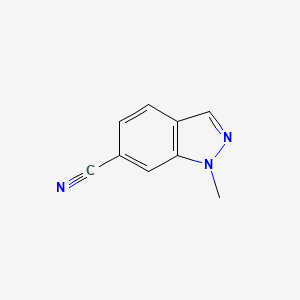

1-Methyl-1H-indazole-6-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylindazole-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKXQAVXMOAOAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C#N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626947 | |

| Record name | 1-Methyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

267413-29-6 | |

| Record name | 1-Methyl-1H-indazole-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=267413-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-indazole-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1H-indazole-6-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Indazole Scaffold: A Privileged Core in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: this compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged indazole scaffold with a versatile nitrile functional group, offering a valuable platform for the synthesis of complex molecular architectures and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a robust synthetic strategy, key chemical transformations, and its applications for researchers and drug development professionals. We delve into the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower scientists in their research endeavors.

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone in modern medicinal chemistry.[1] Its rigid, bicyclic structure and ability to participate in various non-covalent interactions, particularly hydrogen bonding, make it an ideal scaffold for engaging with biological targets.[1] Consequently, indazole derivatives have demonstrated a vast range of pharmacological activities, including potent anticancer, anti-inflammatory, and antibacterial properties.[1] The strategic functionalization of this core, as seen in this compound, is a critical step in the development of novel therapeutics.

Physicochemical and Structural Properties

This compound is a solid compound at room temperature, possessing the key structural features and physicochemical properties summarized below.[2] The N-methylation at the 1-position precludes the tautomerism often seen in N-H indazoles, providing a single, stable isomer for synthetic manipulations.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇N₃ | [2][4] |

| Molecular Weight | 157.17 g/mol | [2] |

| CAS Number | 267413-29-6 | [2] |

| Appearance | Solid | [2] |

| Predicted XlogP | 1.8 | [4] |

| Monoisotopic Mass | 157.0640 Da | [4] |

Spectroscopic Analysis (Predicted and Comparative)

While a publicly available, fully assigned experimental spectrum for this specific molecule is scarce, its spectral characteristics can be reliably predicted based on established principles and data from closely related analogs.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region corresponding to the protons on the benzene ring. A singlet for the C3-H proton should appear downfield. The protons at C4, C5, and C7 will exhibit characteristic doublet or doublet-of-doublets splitting patterns. A sharp singlet corresponding to the three protons of the N-methyl group will be visible in the aliphatic region, typically around 3.8-4.2 ppm.

-

¹³C NMR: The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is expected in the 115-120 ppm range. Aromatic carbons will resonate between 110-145 ppm. The N-methyl carbon will appear upfield, typically around 35-40 ppm. General ¹³C NMR data for indazoles confirms these expected ranges.[3]

-

Mass Spectrometry: High-resolution mass spectrometry should confirm the molecular formula. Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ (m/z 158.07128) and [M+Na]⁺ (m/z 180.05322), have been calculated and can be used to aid in identification.[4]

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present. The spectrum of the analogous 3-phenyl-1H-indazole-6-carbonitrile shows a strong nitrile peak in this region.[5]

Synthesis Strategy and Methodology

A robust and logical synthesis of this compound can be designed from commercially available precursors using well-established, high-yielding reactions. The following three-step sequence represents a reliable and scalable approach.

Step 1: N-Methylation of 6-Bromo-1H-indazole

Causality: The first step involves the selective methylation of the indazole nitrogen. Using a mild base like potassium carbonate ensures deprotonation of the more acidic N1 proton without promoting unwanted side reactions. A polar aprotic solvent like DMF facilitates the Sₙ2 reaction with methyl iodide. This strategy is standard for achieving N-alkylation on the indazole scaffold.[6]

Protocol:

-

To a stirred solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (MeI, 1.2 eq) dropwise to the mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC or LC-MS.

-

Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-1-methyl-1H-indazole.

Step 2: Palladium-Catalyzed Cyanation

Causality: The conversion of the aryl bromide to a nitrile is efficiently achieved via palladium-catalyzed cyanation. This protocol is adapted from a highly reliable Organic Syntheses procedure.[7] Potassium ferrocyanide (K₄[Fe(CN)₆]) is used as a non-toxic, stable, and effective cyanide source. The choice of a bulky phosphine ligand like Xantphos is critical; it promotes the reductive elimination step and prevents catalyst deactivation, leading to high catalyst turnover and excellent yields.[7] A mixed solvent system of DMAc/water is often used to ensure solubility of both the organic substrate and the inorganic cyanide salt.

Protocol:

-

To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1.0 eq), potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 eq), palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and Xantphos (2-4 mol%).

-

Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen).

-

Add degassed dimethylacetamide (DMAc) and water (typically a 4:3 ratio, ~0.4 M).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring for completion.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The nitrile group is a linchpin for synthetic diversification, serving as a precursor to amines, carboxylic acids, aldehydes, and ketones.[8] For drug development professionals, the conversion to primary amines and carboxylic acids is of paramount importance.

Reduction to (1-Methyl-1H-indazol-6-yl)methanamine

Causality: The reduction of the nitrile to a primary amine provides a crucial synthetic handle for introducing the indazole core into larger molecules via amide bond formation, reductive amination, or urea formation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that effectively and cleanly reduces nitriles to primary amines.[8][9] The reaction proceeds via two successive hydride additions to the nitrile carbon.[8]

References

- 1. Buy 1H-indazole-6-carbonitrile | 141290-59-7 [smolecule.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - this compound (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. orgsyn.org [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

1-Methyl-1H-indazole-6-carbonitrile molecular weight

An In-Depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile

Executive Summary: This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive molecules.[1] This guide details the core molecular attributes of this compound, with a primary focus on its molecular weight, its experimental determination, and its critical role in synthetic chemistry. We will explore plausible synthetic routes, robust analytical characterization workflows, and the compound's application as a versatile building block in drug discovery. This paper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical intermediate.

Core Molecular Attributes

Chemical Identity and Nomenclature

This compound is a substituted indazole, a class of aromatic heterocyclic compounds. The systematic naming indicates a methyl group at the N1 position of the indazole ring and a nitrile functional group at the C6 position.

-

IUPAC Name: this compound

-

CAS Number: 267413-29-6[2]

-

Common Synonyms: 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile[2]

Physicochemical Properties

The fundamental properties of a compound are critical for its application in synthetic protocols and for its characterization. The molecular weight, in particular, dictates the stoichiometric calculations essential for reaction planning and yield determination.

| Property | Value | Source |

| Molecular Weight | 157.172 g/mol | [2] |

| Molecular Formula | C₉H₇N₃ | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95-98% | [3][4] |

| InChI Key | WMKXQAVXMOAOAG-UHFFFAOYSA-N | [2] |

Structural Elucidation

The structure consists of a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The methyl group on the pyrazole nitrogen (N1) and the electron-withdrawing nitrile group on the benzene ring significantly influence the molecule's reactivity and its potential as a scaffold in medicinal chemistry.

Molecular Weight: Determination and Significance

Theoretical Calculation

The molecular weight of 157.172 g/mol is calculated based on the sum of the atomic weights of its constituent atoms as derived from its molecular formula, C₉H₇N₃:

-

9 Carbon atoms: 9 x 12.011 u

-

7 Hydrogen atoms: 7 x 1.008 u

-

3 Nitrogen atoms: 3 x 14.007 u

An exact mass, used in high-resolution mass spectrometry, can also be calculated using the mass of the most abundant isotopes of these elements.

Experimental Verification: Mass Spectrometry

While the theoretical molecular weight is a calculated value, it must be confirmed experimentally to verify the identity of a synthesized or purchased sample. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is the gold standard for this purpose.

Causality in Method Selection: ESI is chosen as the ionization technique because it is a "soft" method, meaning it is unlikely to fragment the molecule during the ionization process. This ensures that the primary ion observed corresponds to the intact molecule (e.g., [M+H]⁺), allowing for a direct and accurate determination of the molecular mass.

Experimental Protocol: ESI-MS for Molecular Weight Confirmation

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) containing 0.1% formic acid. The formic acid is crucial as it facilitates the protonation of the molecule, enabling its detection in positive ion mode as the [M+H]⁺ adduct.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the instrument to operate in positive ion mode with a scan range appropriate for the expected m/z (mass-to-charge ratio) of the protonated molecule (e.g., m/z 100-300).

-

Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. This ensures a stable spray and consistent ion signal.

-

Data Acquisition: Acquire the mass spectrum. The primary peak of interest should correspond to the [M+H]⁺ ion.

-

Data Analysis: The expected m/z for the [M+H]⁺ ion is 158.0713 (calculated for C₉H₈N₃⁺). The experimentally observed m/z should match this theoretical value within a narrow tolerance (typically <5 ppm) to confirm the elemental composition and, by extension, the molecular weight.

Significance in Research and Development

An accurately confirmed molecular weight is non-negotiable in scientific research for several reasons:

-

Stoichiometric Precision: Ensures accurate molar quantities are used in reactions, which is fundamental for reaction optimization, yield calculation, and reproducibility.

-

Identity Confirmation: Serves as a primary data point for confirming the chemical identity of starting materials, intermediates, and final products.

-

Purity Assessment: Can help identify the presence of impurities with different molecular weights.

-

Regulatory Compliance: For drug development, precise mass data is a required component of the documentation submitted to regulatory agencies.

Synthesis and Characterization

The indazole scaffold can be constructed through various synthetic strategies, often involving cyclization reactions.[1] The introduction of the nitrile group can be achieved through methods like palladium-catalyzed cyanation of an aryl halide.[5]

Plausible Synthetic Pathway

A logical approach to synthesizing this compound could involve the methylation of a pre-existing 6-cyano-1H-indazole or begin with a precursor that is then cyclized and functionalized. A common route involves the cyanation of a halogenated 1-methyl-indazole.

Caption: Proposed synthetic route via palladium-catalyzed cyanation.

General Synthetic Protocol (Hypothetical)

This protocol describes a common method for cyanation reactions.

-

Inert Atmosphere: To a reaction vessel, add 6-bromo-1-methyl-1H-indazole (1 equiv), zinc cyanide (0.6 equiv), a palladium catalyst such as Pd₂(dba)₃ (0.02 equiv), and a ligand like Xantphos (0.04 equiv). The use of a robust ligand like Xantphos is critical for stabilizing the palladium catalyst and facilitating the reductive elimination step that forms the C-CN bond.

-

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed polar aprotic solvent, such as dimethylacetamide (DMAc).

-

Reaction: Heat the mixture to a high temperature (e.g., 120-140 °C) and monitor the reaction progress using TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and wash with aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure this compound.

Analytical Characterization Workflow

Confirming the successful synthesis and purity of the target compound requires a multi-faceted analytical approach. Each technique provides orthogonal information, creating a self-validating system of characterization.

Caption: Post-synthesis analytical characterization workflow.

Applications in Drug Discovery

The Indazole Scaffold: A Privileged Structure

Indazole derivatives are prevalent in modern pharmacology due to their ability to mimic purine structures and engage in various biological interactions, particularly hydrogen bonding.[1] This scaffold is found in drugs with a wide range of activities, including anti-cancer agents (e.g., Pazopanib) and anti-inflammatory compounds.[1]

A Versatile Chemical Intermediate

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a key building block.[6] Its utility stems from the reactivity of its functional groups:

-

Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for derivatization.

-

Indazole Core: The aromatic rings can undergo further functionalization (e.g., halogenation, nitration) to explore the structure-activity relationship (SAR) of resulting compounds.

Handling, Storage, and Safety

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related indazole compounds suggest standard precautions for handling fine organic chemicals.

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[7] Wash hands thoroughly after handling.[8]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

-

Hazards: Similar compounds are known to cause skin and serious eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[7]

Conclusion

This compound is a valuable heterocyclic intermediate defined by its molecular weight of 157.172 g/mol . This fundamental property is the cornerstone of its use in quantitative chemical synthesis. The strategic placement of its methyl and nitrile functional groups on the privileged indazole scaffold makes it a highly adaptable building block for creating diverse molecular libraries. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and analytical validation is essential for leveraging its full potential in the pursuit of novel therapeutic agents.

References

-

The Chemical Synthesis of Methyl 1H-indazole-6-carboxylate: A Key for Innovation. [Link]

-

Safety Data Sheet - Angene Chemical. [Link]

-

1-Methyl-1H-indazole | C8H8N2 | CID 139456 - PubChem. [Link]

-

Methyl 1H-indazole-6-carboxylate: A Key Intermediate. [Link]

-

This compound, 96% Purity, C9H7N3, 1 gram - CP Lab Safety. [Link]

-

Preparation of 1H-Indazole-3-carbonitrile - Organic Syntheses. [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. calpaclab.com [calpaclab.com]

- 5. orgsyn.org [orgsyn.org]

- 6. nbinno.com [nbinno.com]

- 7. angenechemical.com [angenechemical.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

1-Methyl-1H-indazole-6-carbonitrile CAS number 267413-29-6

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile (CAS No. 267413-29-6)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, identified by CAS number 267413-29-6, is a heterocyclic aromatic compound of significant interest in the fields of medicinal chemistry and drug discovery. It belongs to the indazole class of molecules, which are recognized as "privileged scaffolds" due to their ability to bind to a wide range of biological targets.[1][2] The indazole core, a fusion of benzene and pyrazole rings, is a structural motif found in numerous approved drugs and clinical candidates, noted for activities including anti-tumor, anti-inflammatory, and kinase inhibition.[2][3]

The presence of a methyl group at the N1 position and a nitrile group at the C6 position makes this particular derivative a versatile and valuable building block. The nitrile group can be readily converted into other functional groups such as amines, amides, or carboxylic acids, providing a chemical handle for the synthesis of diverse compound libraries.[4][5] This guide offers a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, covering its chemical properties, synthesis, applications, and safety protocols.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical characteristics is fundamental for its application in a laboratory setting. These properties dictate solubility, reactivity, and appropriate analytical methods for characterization.

| Property | Value | Source(s) |

| CAS Number | 267413-29-6 | |

| Molecular Formula | C₉H₇N₃ | [6] |

| Molecular Weight | 157.17 g/mol | [7] |

| Appearance | White to off-white solid | [8] |

| Melting Point | 206 - 208 °C (403 - 406 °F) | |

| SMILES | CN1C2=C(C=CC(=C2)C#N)C=N1 | [6] |

| InChI | InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3 | [6] |

| InChIKey | WMKXQAVXMOAOAG-UHFFFAOYSA-N | [6] |

Synthesis and Reaction Chemistry

The synthesis of N-substituted indazoles is a cornerstone of many medicinal chemistry programs. While multiple synthetic routes to the indazole core exist,[9] a common and logical approach to obtaining this compound involves the selective N-methylation of the parent scaffold, 1H-indazole-6-carbonitrile.

Conceptual Synthetic Workflow

The following diagram illustrates a plausible and efficient pathway for the synthesis, starting from the unsubstituted indazole.

Caption: A representative synthetic route via N-methylation.

Detailed Experimental Protocol: N-Methylation

This protocol is a representative method based on standard procedures for the N-alkylation of indazoles.[10]

Objective: To synthesize this compound from 1H-indazole-6-carbonitrile.

Materials:

-

1H-indazole-6-carbonitrile

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Iodomethane (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: To a flame-dried, round-bottom flask under an inert argon atmosphere, add 1H-indazole-6-carbonitrile (1.0 eq).

-

Solvation: Add anhydrous DMF to dissolve the starting material. Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Add sodium hydride (1.5 eq) portion-wise to the stirred solution.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the indazole N-H proton, forming the highly nucleophilic indazolide anion. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.

-

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.

-

Alkylation: Add iodomethane (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Causality: Iodomethane is an excellent electrophile for Sₙ2 reactions. The indazolide anion attacks the methyl group, displacing the iodide leaving group. A slight excess ensures complete conversion.

-

-

Completion: Allow the reaction to warm to room temperature and stir for 16 hours or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of water. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water (3x) and brine (1x) to remove DMF and inorganic salts.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure this compound.

-

Self-Validation: The purity and identity of the final product must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Applications in Drug Discovery and Chemical Biology

The indazole scaffold is a key component in a multitude of pharmacologically active agents.[1] this compound serves as a critical intermediate in the synthesis of these more complex molecules.[4] Its utility stems from the stable, methylated indazole core and the reactive nitrile handle.

Key Application Areas:

-

Oncology: The indazole core is present in several kinase inhibitors, including Pazopanib, an FDA-approved drug for renal cell carcinoma.[2] Compounds derived from indazole scaffolds have shown potent anticancer activity by targeting pathways crucial for cell cycle progression and apoptosis.[11][12]

-

Neurology: Researchers have explored indazole derivatives for their potential in treating neurodegenerative disorders.[13]

-

Inflammatory Diseases: The anti-inflammatory properties of indazole-containing compounds like Bendazac are well-documented.[2]

-

Biochemical Research: As an intermediate, it is used to generate libraries of novel compounds for screening against various enzymes and receptors, aiding in the identification of new therapeutic leads.[4]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-Methyl-1H-indazole-6-carbaldehyde | 1092351-51-3 | Benchchem [benchchem.com]

- 6. PubChemLite - this compound (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 7. 1159511-50-8|6-Cyano-2-methylindazole|BLD Pharm [bldpharm.com]

- 8. 141290-59-7 CAS MSDS (1H-INDAZOLE-6-CARBONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Indazole synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. CN114276297A - 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof - Google Patents [patents.google.com]

- 13. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Structural Elucidation of 1-Methyl-1H-indazole-6-carbonitrile

Abstract

This technical guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of 1-Methyl-1H-indazole-6-carbonitrile (CAS No: 267413-29-6).[1] Aimed at researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the strategic application and interpretation of modern analytical techniques. We will detail the synergistic use of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is emphasized, providing a robust framework for validating the structure of this and similar N-heterocyclic compounds. Each protocol is presented as a self-validating system, grounded in authoritative references and practical insights.

Introduction: The Analytical Imperative

This compound is a heterocyclic aromatic compound belonging to the indazole class.[2] Indazoles are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-tumor and anti-inflammatory properties.[2][3] Given its role as a key building block in the synthesis of potentially therapeutic agents, the absolute confirmation of its molecular structure is paramount for ensuring the integrity of subsequent research and development.[4]

The presence of constitutional isomers, such as 2-Methyl-2H-indazole-6-carbonitrile, necessitates a rigorous analytical approach. Simple misidentification of the methyl group's position on the indazole nitrogen could lead to vastly different pharmacological and toxicological profiles. This guide, therefore, presents a logical and systematic workflow designed to provide irrefutable proof of structure for the N-1 methylated isomer.

Compound Profile:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Monoisotopic Mass | 157.0640 Da | [5] |

| CAS Number | 267413-29-6 | [1] |

| Appearance | Solid |[1] |

The Elucidation Workflow: A Multi-Technique Strategy

The structure elucidation process is a puzzle where each analytical technique provides a unique set of clues. No single method is sufficient; it is the synthesis of all data that provides the complete picture. Our workflow is designed to first establish the fundamental properties (molecular formula and functional groups) before mapping the precise atomic connectivity.

Foundational Analysis: Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: The first step is to confirm the elemental composition. While low-resolution MS provides the nominal mass, HRMS (e.g., via ESI-TOF) is chosen for its ability to measure the mass-to-charge ratio (m/z) to several decimal places. This precision is critical to distinguish between isobaric compounds (different formulas with the same nominal mass) and provides strong evidence for a unique molecular formula.

Expected Result: For C₉H₇N₃, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is 158.0713 Da.[5] An experimental value within a narrow tolerance (e.g., ± 5 ppm) of this theoretical mass validates the molecular formula and rules out other potential compositions.

Protocol: HRMS via ESI-TOF

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard immediately prior to analysis.

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode over a mass range that includes the expected m/z (e.g., 50-500 Da).

-

Analysis: Compare the measured exact mass of the most abundant ion peak with the theoretical mass calculated for the [C₉H₇N₃+H]⁺ adduct.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.[6] For this compound, we are looking for two key pieces of evidence: the nitrile group (C≡N) and the aromatic system. The absence of a broad N-H stretch (typically ~3200-3500 cm⁻¹) is also a crucial piece of data, supporting that the indazole nitrogen is substituted.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene ring.[6] |

| ~2225 | C≡N Stretch | Nitrile | A sharp, medium-intensity band characteristic of a nitrile group.[7] |

| ~1620, 1470 | C=C Stretch | Aromatic | Confirms the aromatic ring skeleton. |

| ~900-675 | C-H Bend (oop) | Aromatic | The pattern can sometimes suggest substitution patterns.[6] |

Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber. Identify and label the key absorption bands.

The Core of Elucidation: NMR Spectroscopy

NMR spectroscopy provides the detailed map of the molecular skeleton. By analyzing the chemical environment of each hydrogen and carbon atom and their interactions, we can piece together the exact connectivity. Advanced 2D NMR techniques are essential for solving complex structures and are the cornerstone of this elucidation.[8][9]

Protocol: General NMR Sample Preparation

-

Solvent Selection: Dissolve 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR in ~0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[10] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[9][11]

¹H and ¹³C NMR: The Atomic Census

Expertise & Causality: One-dimensional ¹H and ¹³C NMR spectra provide an inventory of the hydrogen and carbon environments in the molecule. For this compound, we expect to see four distinct aromatic proton signals, one aromatic methine proton (on the pyrazole ring), and a singlet for the N-methyl group. We expect nine unique carbon signals: five aromatic CH, three quaternary carbons (including the nitrile), and one methyl carbon.

Expected NMR Data (in DMSO-d₆):

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Rationale |

|---|---|---|---|

| N-CH₃ | ~4.1 ppm (s, 3H) | ~35 ppm | Methyl group attached to a nitrogen in a heterocyclic system. |

| H-3 | ~8.2 ppm (s, 1H) | ~135 ppm | Proton on the pyrazole ring, often a singlet in N-1 substituted indazoles.[12] |

| H-4 | ~7.8 ppm (d) | ~122 ppm | Aromatic proton ortho to the ring fusion. |

| H-5 | ~7.6 ppm (dd) | ~124 ppm | Aromatic proton ortho to the nitrile group. |

| H-7 | ~8.1 ppm (d) | ~110 ppm | Aromatic proton adjacent to the N-1 nitrogen. |

| C-3a | - | ~123 ppm | Quaternary bridgehead carbon. |

| C-6 | - | ~108 ppm | Quaternary carbon bearing the nitrile group. |

| C-7a | - | ~141 ppm | Quaternary bridgehead carbon adjacent to N-1. |

| C≡N | - | ~119 ppm | Nitrile carbon, typically in this region.[7] |

2D NMR: Assembling the Skeleton

Expertise & Causality: While 1D NMR lists the parts, 2D NMR shows how they are connected. Each experiment provides a specific type of correlation, and together they are used to solve the structure.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds. It is invaluable for tracing the connectivity of the protons on the benzene ring (e.g., showing that H-4 is coupled to H-5, and H-5 is coupled to... nothing else on that side, confirming the C-6 substitution).

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protonated carbons.[13] It generates a spectrum with one peak for each C-H bond, correlating the ¹H chemical shift with the ¹³C chemical shift of the carbon it is directly attached to. This allows us to confidently assign the signals for C-3, C-4, C-5, C-7, and the N-CH₃ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the full skeleton of an unknown molecule.[13][14] It reveals correlations between protons and carbons that are two or three bonds away. These "long-range" correlations are the key to connecting the different fragments of the molecule and confirming the position of non-protonated (quaternary) carbons and substituents.

The Decisive HMBC Correlations for this compound:

The following diagram illustrates the critical HMBC correlations that unambiguously confirm the N-1 methylation and C-6 cyano substitution.

-

Correlation 1 (Blue): N-Methyl Position: The protons of the N-CH₃ group (~4.1 ppm) will show a three-bond correlation (³J) to both bridgehead carbon C-7a and to C-3. This is irrefutable evidence that the methyl group is on N-1. If it were on N-2, it would show correlations to C-3 and C-3a.

-

Correlation 2 (Green): Nitrile Position: The aromatic protons H-5 and H-7 will both show three-bond correlations (³J) to the quaternary carbon of the nitrile group (C≡N). This places the nitrile group definitively between C-5 and C-7, i.e., at the C-6 position.

-

Correlation 3 (Yellow): Ring Assembly: Further correlations, such as from H-4 to C-6 (²J) and H-7 to C-5 (³J), will solidify the assignments of all carbons in the benzene portion of the ring system.

Conclusion: A Synthesized and Validated Structure

The structure of this compound is confirmed through a systematic and multi-faceted analytical approach. HRMS establishes the correct molecular formula of C₉H₇N₃. IR spectroscopy confirms the presence of the critical nitrile and aromatic functional groups and the absence of an N-H bond. A complete suite of 1D and 2D NMR experiments provides the definitive atomic connectivity map. Specifically, the long-range correlations observed in the HMBC spectrum between the N-methyl protons and carbons C-3 and C-7a, combined with correlations from aromatic protons to the nitrile carbon, leave no ambiguity. The confluence of this data provides a self-validating and trustworthy elucidation of the target structure, a critical checkpoint for its use in further scientific endeavors.

References

-

Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

-

ResearchGate. Interpretation of IR spectrum of compound 1N2a. [Link]

-

Fruchier, A., & Elguero, J. 13C NMR of indazoles. ResearchGate. [Link]

-

Teixeira, F. C., et al. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Molecules. [Link]

-

PubChem. 1-Methyl-1H-indazole. [Link]

-

Yoshida, M., et al. (2007). Supporting Information for a paper on indazole synthesis. Wiley-VCH. [Link]

-

Oomens, J., et al. (2006). An infrared spectroscopic study of protonated and cationic indazole. International Journal of Mass Spectrometry. [Link]

-

Alkorta, I., et al. (2017). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules. [Link]

-

Wang, Z., et al. (2010). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

ResearchGate. Interactions between indazole derivative and magnesium cations – NMR investigations and theoretical calculations. [Link]

-

National Center for Biotechnology Information. (2021). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. [Link]

-

PubChemLite. This compound (C9H7N3). [Link]

-

ResearchGate. 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids.... [Link]

-

CP Lab Safety. This compound, 96% Purity. [Link]

-

Liu, Z., et al. (2011). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. [Link]

-

Sepux. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. [Link]

-

National Center for Biotechnology Information. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

-

National Center for Biotechnology Information. (2018). Evaluation of Band-Selective HSQC and HMBC. [Link]

-

ResearchGate. (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S) -. [Link]

-

PubChem. methyl 1H-indazole-3-carboxylate. [Link]

-

PubChem. methyl 6-bromo-1H-indazole-4-carboxylate. [Link]

-

MDPI. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

ResearchGate. Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. [Link]

-

ResearchGate. HSQC (left) and HMBC (right) 2D NMR spectra of MA‐SBO. [Link]

-

Lopez, C., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry. [Link]

-

PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

-

LinkedIn. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. [Link]

-

ResearchGate. (PDF) Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. PubChemLite - this compound (C9H7N3) [pubchemlite.lcsb.uni.lu]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. rsc.org [rsc.org]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Methyl-1H-indazole-6-carbonitrile: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methyl-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Delving into its discovery, historical context, and synthetic evolution, this document offers a detailed exploration of its physicochemical properties and spectroscopic data. A robust, field-proven protocol for its synthesis via N-methylation of 1H-indazole-6-carbonitrile is presented, underpinned by a discussion of the mechanistic rationale. Furthermore, this guide explores the potential applications of this compound in drug discovery, particularly within oncology, by contextualizing its structural features within the broader landscape of bioactive indazole derivatives.

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a cornerstone of modern medicinal chemistry.[1] First described by Emil Fischer, this "privileged scaffold" is present in a multitude of biologically active compounds and approved pharmaceuticals.[2] The unique electronic properties of the indazole nucleus, including its ability to act as a bioisostere for indole and to participate in hydrogen bonding as both a donor and acceptor, make it an attractive motif for designing ligands that interact with a wide range of biological targets.[3]

Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, and potent anticancer properties.[3][4] Notably, several indazole-containing drugs, such as the antiemetic granisetron and the kinase inhibitor pazopanib, have achieved clinical success, further cementing the importance of this heterocyclic system in drug development.[5] The continued exploration of novel indazole derivatives is a vibrant area of research, aimed at discovering new therapeutic agents with improved efficacy and selectivity.

Discovery and Historical Context of this compound

The direct discovery and first synthesis of this compound are not prominently documented in a single seminal publication. Instead, its emergence is a result of the systematic exploration of the chemical space around the indazole core. The development of synthetic methodologies for functionalizing the indazole ring at various positions has been a key enabler.

The journey to this compound can be traced through the synthesis of its key precursors and analogs. The parent compound, 1H-indazole-6-carbonitrile (CAS 141290-59-7), serves as a crucial starting material.[6] Its synthesis laid the groundwork for the subsequent introduction of the N-methyl group.

The N-methylation of indazoles is a well-established transformation, though it often presents challenges in regioselectivity, yielding a mixture of N1 and N2 isomers.[7] The development of selective N-alkylation protocols has been a significant area of research, with various methodologies employing different bases and alkylating agents to control the reaction outcome.[8] The synthesis of this compound is a direct application of these advancements in synthetic organic chemistry.

Furthermore, the existence of related compounds such as 1-methyl-1H-indazole-3-carboxylic acid and its methyl ester in the patent literature, often in the context of preparing more complex drug candidates, indicates that the 1-methyl-indazole scaffold was being actively investigated by medicinal chemists.[9][10] The conversion of carboxylic acid or ester functionalities to a nitrile group is a standard synthetic transformation, suggesting a plausible route to the title compound from these precursors.

While a singular "discovery" event is not apparent, the history of this compound is interwoven with the broader narrative of synthetic methodology development and the relentless pursuit of novel bioactive molecules based on the indazole scaffold.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₉H₇N₃.[11] A summary of its key chemical and physical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃ | [11] |

| Molecular Weight | 157.17 g/mol | [11] |

| CAS Number | 267413-29-6 | |

| Appearance | Solid | [11] |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Cyano-1-methylindazole, 1-methylindazole-6-carbonitrile | [11] |

| InChI | InChI=1S/C9H7N3/c1-12-9-4-7(5-10)2-3-8(9)6-11-12/h2-4,6H,1H3 | [11] |

| InChIKey | WMKXQAVXMOAOAG-UHFFFAOYSA-N | [11] |

| SMILES | CN1C2=C(C=CC(=C2)C#N)C=N1 | [12] |

| Predicted XlogP | 1.8 | [12] |

Spectroscopic Data

As of the writing of this guide, experimentally determined NMR and IR spectra for this compound are not widely available in public databases. However, predicted mass spectrometry data and characteristic spectral features of related indazole derivatives can provide valuable insights for its characterization.

4.1. Mass Spectrometry (Predicted)

High-resolution mass spectrometry is a critical tool for confirming the molecular formula of a synthesized compound. The predicted m/z values for various adducts of this compound are listed below.[12]

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.07128 |

| [M+Na]⁺ | 180.05322 |

| [M-H]⁻ | 156.05672 |

| [M]⁺ | 157.06345 |

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated)

The ¹H and ¹³C NMR spectra of this compound can be predicted based on the analysis of its structural analogs.

-

¹H NMR: The spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The N-methyl group would appear as a sharp singlet, typically in the range of 3.8-4.2 ppm. The proton on the pyrazole ring (at position 3) would also be a singlet in the aromatic region.

-

¹³C NMR: The spectrum would display signals for all nine carbon atoms. The nitrile carbon would have a characteristic chemical shift in the range of 115-120 ppm. The N-methyl carbon would appear in the aliphatic region, while the remaining carbons would be in the aromatic region.

4.3. Infrared (IR) Spectroscopy (Anticipated)

The IR spectrum of this compound would be characterized by several key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2220-2240 cm⁻¹, characteristic of the nitrile functional group.

-

C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic ring system.

-

C-H stretching: Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching of the methyl group just below 3000 cm⁻¹.

Synthetic Methodology: A Validated Protocol

The synthesis of this compound can be reliably achieved through the N-methylation of 1H-indazole-6-carbonitrile. The choice of base and methylating agent is crucial for achieving high regioselectivity for the N1 position. Sodium hydride is a common and effective base for this transformation, and methyl iodide serves as the methyl source.

Experimental Protocol: N-methylation of 1H-indazole-6-carbonitrile

Materials:

-

1H-indazole-6-carbonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indazole-6-carbonitrile (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the indazole anion is formed.

-

Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is critical as sodium hydride reacts violently with water.

-

Sodium Hydride: As a strong, non-nucleophilic base, sodium hydride effectively deprotonates the indazole at the N1 position, forming the corresponding anion, which is a potent nucleophile.

-

DMF as Solvent: DMF is an excellent polar aprotic solvent that readily dissolves both the indazole starting material and the intermediate anion, facilitating the reaction.

-

Controlled Addition at 0 °C: The initial deprotonation and subsequent addition of the electrophile (methyl iodide) are performed at 0 °C to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup: The quench with saturated ammonium chloride neutralizes any unreacted sodium hydride. The subsequent extraction and washing steps are standard procedures to isolate and purify the organic product.

Figure 1: Synthetic workflow for this compound.

Applications in Research and Drug Development

The indazole scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting protein kinases. The substitution pattern on the indazole ring plays a crucial role in determining the biological activity and target selectivity. The 6-position of the indazole ring is a key vector for modification to enhance potency and modulate physicochemical properties.

While specific biological data for this compound is not extensively published, its structural features suggest potential as an intermediate or a lead compound in drug discovery programs. The 6-cyano group can serve as a handle for further chemical transformations or as a key interaction moiety with a biological target. For instance, the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or an amide, providing further opportunities for derivatization.

Many 6-aminoindazole derivatives have shown promising anticancer activity.[4] The 6-cyano group of this compound could potentially be reduced to an amine, providing access to this class of compounds.

Given the prevalence of indazoles as kinase inhibitors, it is plausible that this compound or its derivatives could target signaling pathways implicated in cancer cell proliferation and survival.

Sources

- 1. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 2. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnrjournal.com [pnrjournal.com]

- 6. 1H-indazole-6-carbonitrile | C8H5N3 | CID 422529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. research.ucc.ie [research.ucc.ie]

- 9. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 10. 1-Methyl-1H-indazole-6-carboxylic acid methyl ester AldrichCPR 1007219-73-9 [sigmaaldrich.com]

- 11. This compound | CymitQuimica [cymitquimica.com]

- 12. PubChemLite - this compound (C9H7N3) [pubchemlite.lcsb.uni.lu]

Spectroscopic Data for 1-Methyl-1H-indazole-6-carbonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Methyl-1H-indazole-6-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous pharmacologically active molecules.[1] A thorough understanding of the spectroscopic characteristics of its derivatives is paramount for researchers, scientists, and professionals in the field to ensure structural integrity, monitor reactions, and confirm the identity of synthesized compounds.

This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed analysis based on data from structurally related compounds and established principles of spectroscopic interpretation. The protocols described herein are designed to be self-validating, providing a robust framework for the acquisition and interpretation of high-quality spectroscopic data.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the systematic numbering of the indazole ring, is depicted below. The key structural features influencing its spectroscopic properties are the bicyclic aromatic system, the N-methyl group, and the electron-withdrawing nitrile (-CN) group at the 6-position.

Molecular Formula: C₉H₇N₃[1] Molecular Weight: 157.17 g/mol [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the four aromatic protons and the three protons of the N-methyl group. The chemical shifts are influenced by the electronic environment of each proton. The electron-withdrawing cyano group at C6 will deshield the adjacent protons, causing them to appear at a lower field (higher ppm).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.0 - 8.2 | s | - |

| H-4 | 7.8 - 8.0 | d | 8.5 - 9.0 |

| H-5 | 7.3 - 7.5 | dd | 8.5 - 9.0, ~1.0 |

| H-7 | 7.9 - 8.1 | d | ~1.0 |

| N-CH₃ | 4.0 - 4.2 | s | - |

Causality behind Predicted Shifts: The predictions are based on the known ¹H NMR data of 1-methyl-1H-indazole and the substituent effects of a cyano group on a benzene ring. The cyano group's anisotropic effect and electron-withdrawing nature will cause a downfield shift for protons on the same ring, particularly those in the ortho and para positions.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will exhibit nine distinct signals corresponding to the nine carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-3 | 133 - 136 |

| C-3a | 122 - 125 |

| C-4 | 128 - 131 |

| C-5 | 121 - 124 |

| C-6 | 108 - 111 |

| C-7 | 125 - 128 |

| C-7a | 139 - 142 |

| C≡N | 118 - 121 |

| N-CH₃ | 35 - 38 |

Rationale for Assignments: The chemical shifts are estimated from the data for 1-methyl-1H-indazole and known substituent chemical shift (SCS) effects for the -CN group. The carbon directly attached to the electron-withdrawing cyano group (C-6) is expected to be significantly shielded, while the nitrile carbon itself appears in a characteristic region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.[2][3]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional ¹H spectrum with a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Co-add 16-64 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ signals.

-

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H bonds, the C=C and C=N bonds of the indazole ring, and the nitrile group.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 2950 - 2850 | Aliphatic C-H stretch (N-CH₃) | Medium |

| 2230 - 2210 | C≡N stretch (nitrile) | Strong, sharp |

| 1620 - 1450 | Aromatic C=C and C=N ring stretch | Medium to Strong |

| 850 - 750 | Aromatic C-H out-of-plane bend | Strong |

Interpretation of Key Absorptions: The most diagnostic peak in the IR spectrum will be the strong, sharp absorption of the nitrile group (C≡N) around 2220 cm⁻¹. The presence of bands in the aromatic C-H stretching region (>3000 cm⁻¹) and the fingerprint region will confirm the aromatic nature of the compound.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[4]

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background correction on the acquired spectrum.

Caption: Workflow for ATR-IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is recommended for unambiguous molecular formula confirmation.

Predicted Mass Spectrometry Data

The predicted mass spectrometry data is based on the molecular formula C₉H₇N₃.[1]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 158.0713 |

| [M+Na]⁺ | 180.0532 |

| [M]⁺˙ | 157.0634 |

Significance of Data: The molecular ion peak ([M]⁺˙) at m/z 157.0634 would confirm the molecular weight. The protonated molecule ([M+H]⁺) is commonly observed in electrospray ionization (ESI) and would appear at m/z 158.0713.

Experimental Protocol for Mass Spectrometry Data Acquisition

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and/or the protonated molecule. Use the accurate mass to confirm the elemental composition.

Conclusion

The spectroscopic data presented in this guide, including predicted ¹H and ¹³C NMR chemical shifts, characteristic IR absorption bands, and expected mass-to-charge ratios, provide a comprehensive analytical profile for this compound. The detailed experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. This in-depth guide serves as a valuable resource for the synthesis, characterization, and quality control of this important heterocyclic compound in a research and drug development setting.

References

An In-depth Technical Guide to the Physical Properties of 1-Methyl-1H-indazole-6-carbonitrile

Abstract

This technical guide provides a comprehensive overview of the known physical properties of 1-Methyl-1H-indazole-6-carbonitrile in its solid form. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established scientific protocols to offer a thorough understanding of this compound's characteristics. While specific experimental data for some properties of this compound are not extensively published, this guide establishes a framework for its analysis by detailing methodologies for determining key physical parameters such as melting point, solubility, and purity. Furthermore, it explores the significance of crystallographic properties and potential polymorphism, crucial considerations in the pharmaceutical sciences. Spectroscopic characterization is discussed in detail, with predicted features based on the analysis of analogous structures. This guide serves as an essential resource for the informed handling, characterization, and application of this compound in a research and development setting.

Introduction

This compound is a heterocyclic organic compound featuring an indazole core, a bicyclic structure composed of a fused benzene and pyrazole ring. The presence of a methyl group at the 1-position of the indazole ring and a nitrile group at the 6-position imparts specific chemical and physical properties that are of interest in medicinal chemistry and materials science. Indazole derivatives are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The nitrile functional group can participate in various chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of the physical properties of its solid form is paramount for its effective use in synthesis, formulation, and biological screening.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1. It is important to note that while some properties are readily available from commercial suppliers and chemical databases, experimental data for others, such as a precise melting point and solubility in various solvents, are not widely reported in the scientific literature.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 6-Cyano-1-methyl-1H-indazole, 1-methylindazole-6-carbonitrile | [1] |

| CAS Number | 267413-29-6 | [1] |

| Molecular Formula | C₉H₇N₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity (Typical) | 96% - 98% | [1][2] |

| Predicted XlogP | 1.8 | [3] |

| Predicted Melting Point | Not available (128-135 °C for 1H-Indazole-6-carbonitrile) | [4][5] |

Melting Point Determination: A Protocol for Characterization

The melting point of a solid crystalline organic compound is a critical physical property that provides an indication of its purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often suggests the presence of impurities. Given the absence of a reported experimental melting point for this compound, the following protocol is recommended for its determination.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

-

Capillary Tube Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm. This can be achieved by tapping the open end of the capillary tube on the sample and then gently tapping the sealed end on a hard surface to compact the material.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.

-

Rapid Heating (Initial Determination): Heat the sample rapidly to obtain an approximate melting range. This provides a target temperature for a more accurate measurement.

-

Slow Heating (Accurate Determination): Allow the apparatus to cool. Introduce a new sample and heat rapidly to approximately 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.

-

Replicate Measurements: Repeat the slow heating determination at least two more times to ensure the reproducibility of the measurement.

Solubility Profile: A Foundational Assessment

The solubility of a compound in various solvents is a fundamental property that dictates its handling, reactivity in solution, and potential for formulation. A systematic approach to determining the solubility of this compound is crucial for its application in research and development.

Experimental Protocol: Qualitative Solubility Testing

-

Solvent Selection: Choose a range of solvents with varying polarities, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Preparation: Weigh approximately 10 mg of this compound into a small test tube or vial.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Observation: Agitate the mixture vigorously for 1-2 minutes at ambient temperature. Visually inspect the mixture to determine if the solid has dissolved completely.

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: A portion of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating: For samples that are insoluble or partially soluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility. Observe any changes upon cooling, such as precipitation.

-

Documentation: Record the solubility of the compound in each solvent at both ambient and elevated temperatures.

Crystallographic Properties and Polymorphism

The three-dimensional arrangement of molecules in a solid-state crystal lattice is a defining characteristic of a compound. While no public crystal structure of this compound is currently available, understanding its potential crystalline forms is critical, particularly in a pharmaceutical context. Polymorphism, the ability of a compound to exist in two or more crystalline forms, can significantly impact physical properties such as solubility, stability, and bioavailability.

The Importance of Polymorphism Screening

Different polymorphs of a drug substance can have distinct physicochemical properties that may affect its therapeutic efficacy and manufacturability. Therefore, a thorough polymorph screen is an essential step in drug development to identify the most stable crystalline form and to mitigate risks associated with unexpected polymorphic transitions.

Diagram: Polymorphism Screening Workflow

Caption: A generalized workflow for polymorphism screening of a solid compound.

Protocol for Single Crystal X-ray Diffraction

To definitively determine the three-dimensional structure of this compound, single-crystal X-ray diffraction is the gold standard technique.

Experimental Protocol: Crystallization and X-ray Analysis

-

Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

-

-

Crystal Selection and Mounting: Select a well-formed, clear crystal of suitable size (typically 0.1-0.3 mm in all dimensions) and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of all atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and the methyl protons. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the bicyclic ring system. The methyl group will likely appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The nitrile carbon will have a characteristic chemical shift in the 115-125 ppm range. The aromatic carbons will appear in the 110-150 ppm region, and the methyl carbon will be observed in the upfield region.

Fourier-Transform Infrared (FT-IR) Spectroscopy